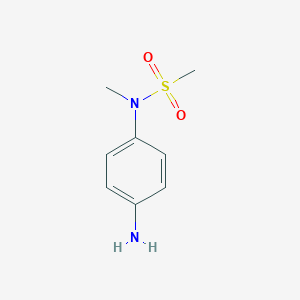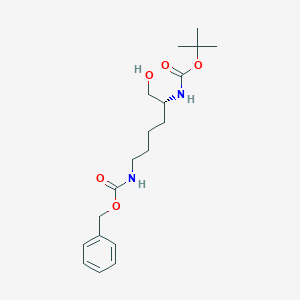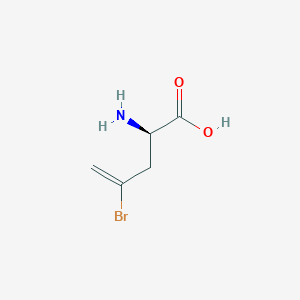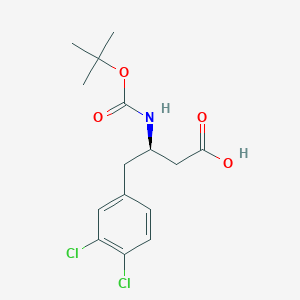
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are fundamental units of proteins and have a basic structure consisting of an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids . The compound you mentioned seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural substances, including tryptophan, an essential amino acid .
Synthesis Analysis
While specific synthesis methods for “3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid” were not found, amines can be synthesized through various methods. For instance, one study describes a sequential labeling strategy that enables complete modification of thiols, amines, and acids on peptides or small intact proteins .Molecular Structure Analysis
Amines are classified based on the number of carbon atoms bonded directly to the nitrogen atom. A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Chemical Reactions Analysis
Amines can undergo various chemical reactions. For example, they can participate in reductive amination, a process where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .Applications De Recherche Scientifique
1. Research Tools in Biochemistry
3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid derivatives are used in the design of novel biochemical research tools. Notably, these compounds can be linked to bovine serum albumin and biotin, including appropriate spacer modules, for the production of monoclonal antibodies. This application is significant in enzyme-linked immunosorbent assay (ELISA) techniques, demonstrating its utility in biochemical research and diagnostics (Ilić et al., 2005).
2. Peptide/Peptoid Conformation Elucidation
The synthesis of conformationally constrained tryptophan derivatives, which include 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid analogues, has been a focus for studies in peptide and peptoid conformation elucidation. These derivatives have been designed to limit the conformational flexibility of the side chain, aiding in structural studies of peptides and peptoids (Horwell et al., 1994).
3. Antiviral Research
Compounds derived from 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid have been investigated for their antiviral properties. In particular, studies have been conducted to evaluate their efficacy against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivashchenko et al., 2014).
4. Synthesis of Novel Indole-Benzimidazole Derivatives
This compound plays a role in the synthesis of novel indole-benzimidazole derivatives, which are significant in various chemical and pharmaceutical research fields. Such derivatives are synthesized through a process involving indole carboxylic acids, demonstrating the versatility of 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid in organic synthesis (Wang et al., 2016).
5. Development of Antidiabetic Agents
Derivatives of 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid have been explored in the synthesis of novel antidiabetic agents. These compounds have shown potential in in vivo studies for treating diabetes, highlighting the therapeutic potential of this chemical in medical research (Choudhary et al., 2011).
6. Oligomerization in Chemical Synthesis
The compound is used in oligomerization reactions with thiols, leading to the formation of various adducts. This application is vital in the synthesis of complex organic molecules, demonstrating the compound's utility in advanced chemical synthesis processes (Mutulis et al., 2008).
Safety And Hazards
Orientations Futures
The future directions in the field of amino acids and their derivatives are vast. For instance, one study discusses the synthesis of a polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent . Such research opens up new possibilities for the use of amino acids and their derivatives in various applications.
Propriétés
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQXJKQBUEVSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345485 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
CAS RN |
299167-10-5 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)



![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)



